molecular formula C10H11NO2S B14807019 4-Cyclopropoxy-6-(methylthio)picolinaldehyde

4-Cyclopropoxy-6-(methylthio)picolinaldehyde

Cat. No.: B14807019
M. Wt: 209.27 g/mol
InChI Key: LFWKGULMDPBXJB-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-6-(methylsulfanyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C10H11NO2S and a molecular weight of 209.26 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methylsulfanyl group, and a pyridine ring with an aldehyde functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-6-(methylsulfanyl)pyridine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-6-(methylsulfanyl)pyridine-2-carbaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropoxy group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4-Cyclopropoxy-6-(methylsulfanyl)pyridine-2-carbaldehyde .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-6-(methylsulfanyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclopropoxy-6-(methylsulfanyl)pyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-6-(methylsulfanyl)pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s functional groups may interact with cellular receptors and signaling pathways, modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-6-(methylsulfanyl)pyridine-2-carbaldehyde is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

4-cyclopropyloxy-6-methylsulfanylpyridine-2-carbaldehyde

InChI

InChI=1S/C10H11NO2S/c1-14-10-5-9(13-8-2-3-8)4-7(6-12)11-10/h4-6,8H,2-3H2,1H3

InChI Key

LFWKGULMDPBXJB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=N1)C=O)OC2CC2

Origin of Product

United States

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